molecular formula C7H8O2P+ B12667743 Phosphinic acid, (3-methylphenyl)- CAS No. 137622-08-3

Phosphinic acid, (3-methylphenyl)-

Cat. No.: B12667743
CAS No.: 137622-08-3
M. Wt: 155.11 g/mol
InChI Key: OLZDMUQTNREBSE-UHFFFAOYSA-O
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, (3-methylphenyl)-, typically involves the reaction of a suitable phosphinic acid derivative with a 3-methylphenyl compound. One common method is the palladium-catalyzed cross-coupling reaction between ethyl methylphosphinate and bromo-3,5-dimethoxybenzene, resulting in the formation of the desired phosphinic acid . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

Industrial production methods for phosphinic acid, (3-methylphenyl)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, (3-methylphenyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphinic acid group and the 3-methylphenyl ring.

Common Reagents and Conditions

    Oxidation: Oxidation reactions of phosphinic acid, (3-methylphenyl)-, can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often require the presence of a suitable nucleophile and may be facilitated by catalysts or specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acids, while reduction reactions can produce phosphine derivatives. Substitution reactions can result in the formation of various substituted phosphinic acids.

Scientific Research Applications

Phosphinic acid, (3-methylphenyl)-, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phosphinic acid, (3-methylphenyl)-, involves its interaction with specific molecular targets and pathways. As a bioisosteric group, it can mimic the behavior of other functional groups in biological systems, thereby influencing enzyme activity and metabolic pathways . The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in various applications.

Comparison with Similar Compounds

Phosphinic acid, (3-methylphenyl)-, can be compared with other similar compounds such as:

    Phosphonic acids: These compounds have a similar structure but differ in the oxidation state of the phosphorus atom.

    Phosphoric acids: These compounds contain a phosphorus atom bonded to three oxygen atoms and one carbon atom, whereas phosphinic acids have a phosphorus atom bonded to two oxygen atoms and one carbon atom.

    Phosphine oxides: These compounds have a phosphorus atom bonded to an oxygen atom and two organic groups, differing from the structure of phosphinic acids.

The uniqueness of phosphinic acid, (3-methylphenyl)-, lies in its specific chemical properties and reactivity, which make it suitable for a variety of applications in different fields .

Properties

CAS No.

137622-08-3

Molecular Formula

C7H8O2P+

Molecular Weight

155.11 g/mol

IUPAC Name

hydroxy-(3-methylphenyl)-oxophosphanium

InChI

InChI=1S/C7H7O2P/c1-6-3-2-4-7(5-6)10(8)9/h2-5H,1H3/p+1

InChI Key

OLZDMUQTNREBSE-UHFFFAOYSA-O

Canonical SMILES

CC1=CC(=CC=C1)[P+](=O)O

Origin of Product

United States

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